2-Methylbutyl isothiocyanate chemical properties and structure
2-Methylbutyl isothiocyanate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological activities of 2-Methylbutyl isothiocyanate. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and related scientific disciplines.
Chemical Properties and Structure
2-Methylbutyl isothiocyanate is an organosulfur compound belonging to the isothiocyanate family. These compounds are characterized by the presence of the -N=C=S functional group.
Structural Information
The structural details of 2-Methylbutyl isothiocyanate are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1-isothiocyanato-2-methylbutane[1] |
| Molecular Formula | C6H11NS[1][2] |
| SMILES | CCC(C)CN=C=S[1] |
| InChI | InChI=1S/C6H11NS/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3[1] |
| InChIKey | MKWQGOSIKKPMLW-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methylbutyl isothiocyanate is provided in the following table.
| Property | Value | Source |
| Molecular Weight | 129.22 g/mol | [2] |
| Boiling Point | 84-86 °C at 15 mmHg | [3] |
| Melting Point | Not reported | |
| Density | 0.95 g/mL | [4] |
| Appearance | Colorless oil | [4] |
| Solubility | Information not available |
Experimental Protocols
Synthesis of 2-Methylbutyl Isothiocyanate
Representative Protocol:
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Formation of Dithiocarbamate Salt: To a stirred solution of 2-methylbutylamine in a suitable organic solvent (e.g., diethyl ether or dichloromethane), an equimolar amount of carbon disulfide is added dropwise at a low temperature (e.g., 0-5 °C). An appropriate base, such as triethylamine or sodium hydroxide, is then added to facilitate the formation of the dithiocarbamate salt. The reaction is typically stirred for several hours at room temperature.
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Decomposition to Isothiocyanate: The intermediate dithiocarbamate salt is then treated with a desulfurizing agent. A variety of reagents can be used, including phosphorus oxychloride, tosyl chloride, or ethyl chloroformate. The reaction mixture is stirred until the conversion to 2-Methylbutyl isothiocyanate is complete, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Methylbutyl isothiocyanate.
Analytical and Spectroscopic Data
Mass Spectrometry (MS)
The mass spectrum of 2-Methylbutyl isothiocyanate is expected to show a molecular ion peak ([M]+) corresponding to its molecular weight. A characteristic fragmentation pattern for alkyl isothiocyanates involves the cleavage of the C-N bond, leading to the formation of a prominent ion at m/z 72, which corresponds to [CH2NCS]+.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylbutyl isothiocyanate will exhibit a strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically in the range of 2140-2080 cm-1. Other expected absorptions include those for C-H stretching of the alkyl chain around 2960-2850 cm-1 and C-H bending vibrations around 1460-1370 cm-1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show signals corresponding to the different protons in the 2-methylbutyl group. The chemical shifts and splitting patterns will be consistent with the structure, showing signals for the methyl, methylene, and methine protons.
¹³C NMR: The carbon NMR spectrum will display signals for all six carbon atoms. Notably, the carbon of the isothiocyanate group (-N=C=S) often exhibits a broad or weak signal due to the quadrupolar relaxation of the adjacent nitrogen atom, a phenomenon described as "near-silence". The other carbon signals will appear in the aliphatic region of the spectrum.
Signaling Pathways and Biological Activity
While specific studies on the biological activity and modulation of signaling pathways by 2-Methylbutyl isothiocyanate are limited, extensive research on the broader class of isothiocyanates has elucidated several key mechanisms of action, particularly in the context of cancer chemoprevention and therapy.
Isothiocyanates are known to interact with multiple cellular targets and signaling pathways, including:
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Nrf2 Signaling Pathway: Isothiocyanates are potent inducers of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant and detoxification response. Activation of Nrf2 leads to the upregulation of phase II detoxification enzymes and antioxidant proteins, which can protect cells from carcinogenic insults.
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NF-κB Signaling Pathway: Many isothiocyanates have been shown to inhibit the pro-inflammatory NF-κB signaling pathway. By suppressing NF-κB activation, isothiocyanates can reduce inflammation, a key factor in the development and progression of many chronic diseases, including cancer.
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MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are involved in regulating cell proliferation, differentiation, and apoptosis. Isothiocyanates can modulate MAPK signaling, often leading to the induction of apoptosis in cancer cells.
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Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. Some isothiocyanates have been reported to inhibit this pathway, contributing to their anti-proliferative effects.
Conclusion
2-Methylbutyl isothiocyanate is a member of a well-studied class of compounds with significant biological activities. While specific data for this particular molecule is limited in some areas, the established chemical properties and the known mechanisms of action for isothiocyanates provide a strong foundation for its further investigation in drug discovery and development. This guide summarizes the current knowledge to aid researchers in their ongoing and future studies.
